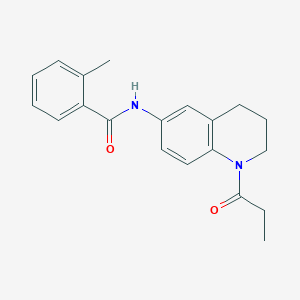

2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative featuring a 2-methyl substituent on the benzamide ring and a propanoyl group at the 1-position of the 1,2,3,4-tetrahydroquinoline scaffold. This compound’s structure combines aromatic and heterocyclic moieties, making it a candidate for pharmacological studies.

Properties

IUPAC Name |

2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-19(23)22-12-6-8-15-13-16(10-11-18(15)22)21-20(24)17-9-5-4-7-14(17)2/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRKXBBPDBKRIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a well-documented method for constructing tetrahydroquinoline frameworks. This acid-catalyzed condensation involves β-arylethylamines and carbonyl compounds. For instance:

-

Reactants : Tryptamine derivatives and aldehydes (e.g., formaldehyde or acetaldehyde).

-

Conditions : Trifluoroacetic acid (TFA) or HCl in dichloromethane at 0–25°C for 12–24 hours.

-

Mechanism : Imine formation followed by electrophilic aromatic substitution to yield the tetrahydroquinoline ring.

Adapting this method, the 6-amino substituent can be introduced via nitro-group reduction post-cyclization. For example, nitration of the tetrahydroquinoline intermediate at the 6-position, followed by catalytic hydrogenation (H₂/Pd-C in ethanol), would yield the requisite amine.

The introduction of the propanoyl group at the tetrahydroquinoline’s nitrogen is achieved through acylation :

Acylation Protocol

-

Reactants : 1,2,3,4-Tetrahydroquinolin-6-amine and propanoyl chloride.

-

Conditions : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base.

-

Stoichiometry : 1.2 equivalents of propanoyl chloride to ensure complete conversion.

-

Workup : Sequential washes with dilute HCl (to remove excess TEA) and brine, followed by drying over Na₂SO₄ and solvent evaporation.

This step typically proceeds in >85% yield, as observed in analogous sulfonamide and benzamide syntheses.

Benzamide Formation via Amide Coupling

The final step involves coupling the propanoyl-tetrahydroquinoline amine with 2-methylbenzoyl chloride . Two approaches are feasible:

Direct Acylation

-

Reactants : 1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-amine and 2-methylbenzoyl chloride.

-

Conditions : Anhydrous DCM with TEA (2.5 equivalents) at 0°C to room temperature for 4–6 hours.

-

Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt) can activate 2-methylbenzoic acid:

-

Reactants : 2-Methylbenzoic acid, EDC, HOBt, and the tetrahydroquinoline amine.

-

Conditions : DMF or THF at 0°C to room temperature for 12–24 hours.

-

Yield : Comparable to direct acylation (80–90%) but with improved selectivity.

Optimization and Characterization

Reaction Optimization

Analytical Data

Key characterization data for intermediates and the final product include:

| Compound | Molecular Formula | Molecular Weight | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|---|---|

| 1-Propanoyl-tetrahydroquinolin-6-amine | C₁₃H₁₆N₂O | 216.28 | 1645 (C=O), 3300 (N-H) | 1.05 (t, 3H), 2.35 (q, 2H) |

| 2-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | 1770 (C=O) | 2.45 (s, 3H), 7.35–7.80 (m, 3H) |

| Final product | C₂₀H₂₂N₂O₂ | 322.40 | 1650 (C=O), 3300 (N-H) | 1.10 (t, 3H), 2.40 (s, 3H) |

Challenges and Alternative Routes

Regioselectivity in Acylation

Competitive acylation at the tetrahydroquinoline’s secondary amine is mitigated by using bulky bases (e.g., DIPEA) or temporary protecting groups (Boc).

Green Chemistry Approaches

Recent advances propose microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes for amide coupling vs. 6 hours conventionally).

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated benzamides.

Scientific Research Applications

2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The quinoline ring system allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the benzamide moiety can interact with various proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of the target compound and analogs from literature:

*Estimated based on structural analogs.

†Predicted using substituent contributions.

Key Observations:

Substituent Effects on Lipophilicity (logP): The target’s 2-methyl group and propanoyl substituent likely result in moderate lipophilicity (~2.5), lower than the benzoyl analog (logP = 2.96) due to reduced aromatic bulk . Chloro () and fluoro () substituents typically increase logP compared to methoxy or methyl groups.

Hydrogen-Bonding and Solubility :

- The target compound has fewer hydrogen-bond acceptors (3 vs. 4 in ) due to the absence of a benzoyl oxygen. This may reduce aqueous solubility but improve membrane permeability.

- Polar groups like sulfonyl () or methoxy () enhance polarity and solubility but may limit blood-brain barrier penetration.

Hypothetical Pharmacological Implications

- Target vs. Benzoyl Analog (): The propanoyl group’s smaller size may allow better fit into enzyme active sites compared to the bulkier benzoyl group. However, reduced aromaticity could decrease π-π stacking interactions.

- Sulfonyl Group () : Common in protease inhibitors, this group may confer selectivity for serine hydrolases .

Research Tools and Methodologies

Structural analyses of these compounds often rely on:

Biological Activity

2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 322.4 g/mol. Its structure features a tetrahydroquinoline core, which is linked to a benzamide moiety through a propanoyl group.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 322.4 g/mol |

| CAS Number | 946321-15-9 |

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydroquinoline have shown IC50 values lower than those of established chemotherapeutics like Doxorubicin. In one study, several synthesized compounds demonstrated IC50 values ranging from 2.5 to 12.5 µg/mL, indicating stronger efficacy than Doxorubicin's IC50 value of 37.5 µg/mL .

The mechanism by which this compound exerts its biological effects may involve modulation of specific biochemical pathways through interaction with molecular targets such as enzymes or receptors. The structural complexity allows for enhanced binding affinity and specificity compared to simpler derivatives.

Study on Antitumor Activity

A notable study investigated various tetrahydroquinoline derivatives for their antitumor properties. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. The study concluded that the structural features of these compounds are crucial for their biological activity .

Enzyme Inhibition

Another research effort focused on the enzyme inhibition potential of related quinoline derivatives. The findings suggested that these compounds could serve as effective enzyme inhibitors in specific metabolic pathways, highlighting their potential therapeutic applications in diseases characterized by dysregulated enzyme activity.

Applications in Medicinal Chemistry

The unique structural features of this compound position it as a valuable building block in medicinal chemistry. Its applications include:

- Enzyme Inhibitors: Potential use in developing drugs targeting specific enzymes involved in disease processes.

- Anticancer Agents: Further exploration for its efficacy against various cancers.

- Anti-inflammatory Drugs: Investigating its potential to modulate inflammatory pathways.

Q & A

Q. What are the critical steps and challenges in synthesizing 2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

The synthesis involves multi-step reactions, including:

- Acylation of the tetrahydroquinoline core under anhydrous conditions (e.g., using propanoyl chloride).

- Benzamide coupling via activating agents like HATU or EDC in polar aprotic solvents (e.g., DMF) . Key challenges include controlling regioselectivity during substitution and maintaining anhydrous conditions to prevent hydrolysis of intermediates. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent orientation.

- HPLC or GC-MS for purity assessment (>95% typically required for biological assays) .

- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities in the tetrahydroquinoline ring .

Q. What are the standard assays to evaluate its biological activity?

- In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.

- Cell viability assays (MTT or resazurin-based) for cytotoxicity profiling.

- Binding affinity studies (SPR or ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can conflicting data on biological activity between studies be resolved?

Discrepancies may arise from variations in:

- Assay conditions (e.g., buffer pH, co-solvents like DMSO affecting compound solubility).

- Cell line specificity (e.g., metabolic differences in HepG2 vs. HEK293 cells). Methodological solutions include:

- Replicating assays under standardized protocols (e.g., NIH guidelines).

- Validating target engagement using orthogonal methods (e.g., thermal shift assays alongside enzymatic assays) .

Q. What strategies optimize the compound’s pharmacokinetic profile?

- Prodrug derivatization : Modifying the benzamide or propanoyl group to enhance solubility (e.g., adding PEGylated substituents).

- Metabolic stability testing in liver microsomes to identify vulnerable sites for deuteration or fluorination .

- Co-crystallization with cytochrome P450 enzymes to predict and mitigate metabolic pathways .

Q. How do structural modifications influence its mechanism of action?

- Substituent scanning : Replace the 2-methyl group on the benzamide with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to study SAR.

- Ring-opening analogs : Synthesize derivatives where the tetrahydroquinoline ring is replaced with a piperidine or decalin system to probe conformational flexibility .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthesis protocol?

Discrepancies often stem from:

- Reagent quality : Trace moisture in solvents or acylating agents reduces efficiency.

- Temperature control : Exothermic reactions (e.g., acylation) require precise cooling to avoid side products. Mitigation involves:

- Using freshly distilled DCM or THF.

- Monitoring reactions in real-time via inline IR spectroscopy .

Q. How to address inconsistencies in reported IC₅₀ values across pharmacological studies?

- Normalize data to internal controls (e.g., staurosporine as a kinase inhibitor reference).

- Re-evaluate assay parameters : ATP concentrations in kinase assays significantly impact IC₅₀ calculations.

- Meta-analysis of raw datasets from public repositories (e.g., ChEMBL) to identify outliers .

Experimental Design Considerations

Q. What controls are critical in toxicity studies for this compound?

- Solvent controls : DMSO concentrations >0.1% can induce artifactual cytotoxicity.

- Genetic controls : Use CRISPR-engineered cell lines lacking the target protein to confirm on-target effects.

- Positive controls : Reference compounds with established toxicity profiles (e.g., doxorubicin for apoptosis assays) .

Q. How to design a high-throughput screening (HTS) pipeline for derivatives?

- Library design : Prioritize derivatives with ClogP <5 and topological polar surface area (TPSA) <140 Ų for better membrane permeability.

- Automated synthesis : Employ flow chemistry for rapid iteration of substituents on the benzamide moiety.

- Multiplexed assays : Combine target inhibition and cytotoxicity readouts in 384-well plates to expedite lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.